molecular formula C26H31N3O4 B1261580 Notoamide C

Notoamide C

Cat. No. B1261580
M. Wt: 449.5 g/mol
InChI Key: KNFZHRYXLWKRSU-XWXLMPLOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Notoamide C is a notoamide that is 7,7-dimethyl-1,7-dihydropyrano[2,3-g]indol-2(3H)-one which is substituted at position 3 by 3-methylbut-1-en-3-yl and [(3S,8aS)-1,4-dioxooctahydropyrrolo[1,2-a]pyrazin-3-yl]methyl groups (the all-S stereoisomer). Isolated from a mussel-derived Aspergillus species. It has a role as an antifouling biocide, an Aspergillus metabolite and a mycotoxin. It is a dipeptide, an indole alkaloid, a pyrrolopyrazine, a notoamide and an organic heterotricyclic compound.

Scientific Research Applications

Biosynthesis and Biochemical Characterization

  • Notoamides, including Notoamide C, are produced by Aspergillus spp. and exhibit a structurally diverse bicyclo[2.2.2]diazaoctane core. NotB, an enzyme involved in the biosynthesis, catalyzes the oxidation of notoamide E, leading to notoamides C and D through a unique enzymatic reaction (Li et al., 2012).

Precursor Role in Alkaloid Biosynthesis

  • Notoamide E is identified as a short-lived precursor in the biosynthesis of prenylated indole alkaloids in marine-derived Aspergillus sp., leading to the production of structurally novel metabolites including notoamide C (Tsukamoto et al., 2009).

Novel Structural Features

  • Notoamide O, related to notoamides like notoamide C, displays a unique hemiacetal/hemiaminal ether functionality, representing an unusual branch in the biosynthetic pathway of prenylated indole alkaloids (Tsukamoto et al., 2010).

Role in Natural Product Synthesis

  • Notoamide E has been proposed as a biosynthetic intermediate to various advanced metabolites. Synthetic experiments show its significant incorporation into natural products notoamides C and D (Finefield et al., 2011).

Contributions to Fungal Metabolite Diversity

  • Studies on notoamides, including notoamide C, contribute to understanding the diversity of fungal metabolites. Notoamides display various structural and stereochemical features, offering insights into the biosynthesis of these alkaloids (Ding et al., 2010).

Potential Biological Activities

  • Although specific biological activities of Notoamide C were not directly addressed in the papers, closely related notoamides have shown activities like cytotoxicity against cancer cells. This suggests a potential area of investigation for Notoamide C in similar contexts (Hu et al., 2019).

properties

Product Name

Notoamide C

Molecular Formula

C26H31N3O4

Molecular Weight

449.5 g/mol

IUPAC Name

(3S,8aS)-3-[[(3S)-7,7-dimethyl-3-(2-methylbut-3-en-2-yl)-2-oxo-1H-pyrano[2,3-g]indol-3-yl]methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione

InChI

InChI=1S/C26H31N3O4/c1-6-24(2,3)26(14-17-22(31)29-13-7-8-18(29)21(30)27-17)16-9-10-19-15(20(16)28-23(26)32)11-12-25(4,5)33-19/h6,9-12,17-18H,1,7-8,13-14H2,2-5H3,(H,27,30)(H,28,32)/t17-,18-,26-/m0/s1

InChI Key

KNFZHRYXLWKRSU-XWXLMPLOSA-N

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)[C@@]3(C[C@H]4C(=O)N5CCC[C@H]5C(=O)N4)C(C)(C)C=C)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2NC(=O)C3(CC4C(=O)N5CCCC5C(=O)N4)C(C)(C)C=C)C

Origin of Product

United States

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